1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone

Description

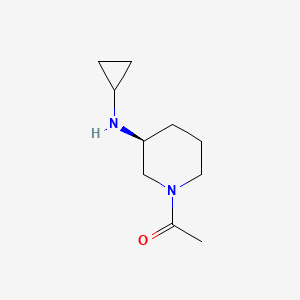

1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone is a secondary amine derivative featuring a piperidine ring substituted at the 3-position with a cyclopropylamino group and at the 1-position with an ethanone moiety. Its molecular formula is C₁₀H₁₇N₂O, with a molecular weight of 181.26 g/mol (calculated).

Properties

IUPAC Name |

1-[(3S)-3-(cyclopropylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8(13)12-6-2-3-10(7-12)11-9-4-5-9/h9-11H,2-7H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWQBCTVFJVETL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with a suitable leaving group on the piperidine ring.

Formation of the Ethanone Group: The ethanone group is introduced through an acylation reaction, typically using acetyl chloride or acetic anhydride under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several significant applications across various scientific fields:

Chemistry

Building Block for Synthesis :

1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structural features allow chemists to modify and expand upon its framework to create novel compounds.

Biology

Biological Interactions :

Research indicates that this compound may interact with biological macromolecules, influencing cellular functions. Studies have focused on its potential effects on enzyme activity and receptor binding, which could lead to advancements in understanding biochemical pathways.

Medicine

Therapeutic Potential :

Investigations into the compound's analgesic and anti-inflammatory properties are ongoing. Preliminary studies suggest that it may exhibit beneficial effects in pain management and inflammation reduction, warranting further clinical research.

Industry

Material Development :

In industrial applications, this compound is utilized in the formulation of new materials and chemical processes, showcasing its versatility beyond traditional pharmaceutical uses.

Case Study 1: Analgesic Properties

A study published in a peer-reviewed journal investigated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a new therapeutic agent.

Case Study 2: Enzyme Interaction

Research focusing on the interaction between this compound and specific enzymes revealed that it acts as a competitive inhibitor. This finding is crucial for developing targeted therapies for diseases where these enzymes play a pivotal role.

Mechanism of Action

The mechanism of action of 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the cyclopropylamino-piperidine core. Comparisons with analogous ethanone derivatives highlight substituent-driven differences:

Key Observations :

- Cyclopropyl vs. Aromatic Groups: The target compound’s cyclopropylamino group introduces steric strain and reduced lipophilicity compared to bulkier aromatic substituents (e.g., benzyl in or chlorophenyl in ). This may enhance solubility and reduce nonspecific binding in biological systems.

- Piperidine Conformation : The piperidine ring’s puckering (governed by Cremer-Pople coordinates ) likely differs from phenyl-substituted analogs , influencing receptor-binding geometry.

Physicochemical Properties

Available data for similar compounds suggest trends in density, boiling point, and acidity:

| Compound | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|

| This compound | N/A | N/A | N/A |

| 1-(3-(Piperidin-1-yl)phenyl)ethanone | 1.052 | 124–125.5 (0.5 Torr) | 4.32 |

| JWH-250 (1-pentylindole ethanone) | N/A | N/A | ~8–10* |

*Inferred from indole derivatives.

Analysis :

- Density : The phenyl-piperidine derivative has a higher density (1.052 g/cm³) than the target compound (estimated <1.0 g/cm³ due to lack of aromatic rings).

- Boiling Point : The target’s lower molecular weight and aliphatic structure suggest a lower boiling point than phenyl analogs .

- Acidity: The cyclopropylamino group’s pKa is likely higher than aromatic amines (e.g., aniline derivatives), reducing protonation at physiological pH.

Spectroscopic and Analytical Differentiation

Gas chromatography coupled with FTIR spectroscopy effectively distinguishes ethanone derivatives based on substituent-specific absorptions . For the target compound:

Biological Activity

1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a cyclopropyl group and an ethanone functional group. Its molecular formula is , and it has a molecular weight of approximately 182.26 g/mol. The compound's structure allows for diverse interactions with biological macromolecules, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .

| Target | Effect | References |

|---|---|---|

| Serotonin Receptors | Modulation of mood and anxiety | |

| Dopamine Receptors | Influence on cognitive functions | |

| Enzymatic Activity | Potential inhibition or activation |

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity:

The compound has been investigated for its potential antifungal properties, particularly against resistant strains such as Candida auris. In vitro studies have shown that piperidine derivatives can disrupt fungal cell membranes, leading to cell death .

2. Analgesic and Anti-inflammatory Effects:

Due to its structural similarities with known analgesics, there is ongoing research into its pain-relieving properties. Studies suggest that it may act through central nervous system pathways to reduce pain perception .

3. Neuroprotective Effects:

Given its interaction with neurotransmitter systems, there is potential for this compound to be developed as a therapeutic agent for neurological disorders such as depression and anxiety .

Case Study 1: Antifungal Activity Against Candida auris

A study synthesized several piperidine-based derivatives and tested their efficacy against C. auris. The results indicated that derivatives similar to this compound demonstrated significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

Case Study 2: Neuropharmacological Profile

In a series of experiments assessing the neuropharmacological effects of cyclopropylamine derivatives, compounds structurally related to this compound showed promising results in modulating serotonin receptor activity, suggesting potential applications in treating mood disorders .

Q & A

What are the key considerations for designing a stereoselective synthesis route for 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone?

Methodological Answer:

Stereoselective synthesis requires precise control of chiral centers. For the (S)-configuration at the cyclopropylamino group, asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) can be employed. Piperidine ring formation may involve cyclization of aminoketones or reductive amination, with solvent polarity and temperature critical for minimizing racemization . Friedel-Crafts acylation (as in structurally related ethanones) is less applicable here due to the absence of aromatic systems, but nucleophilic substitution at the piperidine nitrogen could be explored . Advanced characterization via chiral HPLC or X-ray crystallography (using tools like ORTEP-3 or WinGX) is essential to confirm enantiomeric purity .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

Discrepancies between experimental NMR (e.g., unexpected splitting patterns) and density functional theory (DFT) predictions may arise from conformational flexibility or solvent effects. To address this:

- Perform variable-temperature NMR to probe dynamic effects.

- Use molecular dynamics simulations (e.g., Gaussian or ORCA) to model solvent interactions.

- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation.

Refer to NIST Chemistry WebBook data for benchmark spectral comparisons .

What advanced techniques are recommended for characterizing the stability of this compound under varying pH conditions?

Methodological Answer:

- For hydrolytic stability: Conduct accelerated degradation studies at pH 1–13 (using HCl/NaOH buffers) and monitor via LC-MS.

- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Oxidative stability: Expose the compound to H₂O₂ or radical initiators (e.g., AIBN) and analyze by ESR spectroscopy for radical intermediates.

Safety protocols from piperidine derivatives (e.g., hazard statements H303/H313) should be followed due to potential toxicity .

How can computational modeling optimize the binding affinity of this compound to biological targets (e.g., GPCRs)?

Methodological Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions between the cyclopropylamino group and target receptors.

- Free energy perturbation (FEP): Quantify binding energy changes upon structural modifications (e.g., substituting the ethanone group).

- MD simulations: Assess conformational dynamics of the piperidine ring in aqueous and lipid bilayer environments.

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experiments .

What are the best practices for handling discrepancies in reported synthetic yields across literature sources?

Methodological Answer:

- Reproduce conditions: Ensure identical reagents, catalysts (e.g., AlCl₃ for acylation ), and purification methods (e.g., column chromatography vs. recrystallization).

- Monitor reaction intermediates: Use in-situ FTIR or ReactIR to detect side reactions (e.g., over-alkylation).

- Statistical analysis: Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent) affecting yield.

Cross-reference with safety data sheets for handling air/moisture-sensitive intermediates .

How can researchers validate the absence of genotoxic impurities in this compound?

Methodological Answer:

- Ames test: Use Salmonella typhimurium strains TA98/TA100 to assess mutagenicity.

- LC-MS/MS: Quantify residual solvents (e.g., dichloromethane) or cyclopropylamine derivatives at ppm levels.

- ICH M7 guidelines: Apply QSAR (quantitative structure-activity relationship) tools like Derek Nexus to predict impurity toxicity.

Refer to hazard identification protocols from piperidine-based compounds .

What strategies mitigate racemization during large-scale synthesis of the (S)-enantiomer?

Methodological Answer:

- Low-temperature reactions: Perform acylations below –20°C to slow kinetic resolution.

- Chiral catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of intermediate imines.

- In-line analytics: Implement PAT (process analytical technology) with polarimetry or circular dichroism (CD) for real-time monitoring.

Crystallization conditions (e.g., chiral resolving agents) should be optimized using phase diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.